molecular formula C15H14Se B15413533 2H-1-Benzoselenin, 3,4-dihydro-4-phenyl- CAS No. 213400-54-5

2H-1-Benzoselenin, 3,4-dihydro-4-phenyl-

Cat. No.: B15413533
CAS No.: 213400-54-5
M. Wt: 273.24 g/mol
InChI Key: DJXHPBIHBUROPL-UHFFFAOYSA-N
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Description

The compound 2H-1-Benzoselenin, 3,4-dihydro-4-phenyl- features a benzene ring fused to a six-membered selenin ring (containing one selenium atom) with partial saturation at the 3,4-positions and a phenyl substituent at the 4-position. However, direct experimental data for this compound are absent in the provided evidence, necessitating comparisons with structurally analogous compounds.

Properties

CAS No.

213400-54-5

Molecular Formula

C15H14Se

Molecular Weight

273.24 g/mol

IUPAC Name

4-phenyl-3,4-dihydro-2H-selenochromene

InChI

InChI=1S/C15H14Se/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13H,10-11H2

InChI Key

DJXHPBIHBUROPL-UHFFFAOYSA-N

Canonical SMILES

C1C[Se]C2=CC=CC=C2C1C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

a. 3,7-Dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one ()

  • Core Structure : Benzopyran (oxygen-containing heterocycle) vs. benzoselenin (selenium-containing).
  • Substituents : Multiple hydroxyl groups (3,7,4') vs. a single phenyl group.
  • Key Differences :
    • Electron Density : Selenium’s lower electronegativity compared to oxygen may reduce ring polarization, altering redox behavior.
    • Bond Geometry : The longer C–Se bond (1.98 Å vs. C–O ~1.43 Å) could increase ring strain or flexibility.
    • Biological Implications : Selenium derivatives often exhibit enhanced antioxidant activity compared to oxygen analogs, though hydroxyl groups in the benzopyran compound may improve water solubility .

b. 2-Acetyl-4-phenyl-3H-1,3,4-benzotriazepin-5-one ()

  • Core Structure: Benzotriazepinone (triazepine fused to benzene) vs. benzoselenin.
  • Substituents : Acetyl and phenyl groups vs. dihydro and phenyl groups.
  • Key Differences: Ring Size/Reactivity: The seven-membered triazepine ring may exhibit distinct conformational dynamics compared to the six-membered selenin ring. Lipophilicity: The acetyl group in the benzotriazepinone contributes to an XlogP of 2 (moderate lipophilicity), whereas the selenium atom in the target compound may further increase hydrophobicity .

Physicochemical Properties

The table below compares inferred properties of 2H-1-Benzoselenin, 3,4-dihydro-4-phenyl- with structurally related compounds:

Property Target Compound (Inferred) 3,7-Dihydroxy-...benzopyran-4-one 2-Acetyl-...benzotriazepin-5-one
Molecular Weight ~290–310 (Se inclusion) ~270 (exact not provided) 279.10
XlogP ~3–4 (higher due to Se and phenyl) ~1–2 (hydroxyl groups reduce lipophilicity) 2.0
PSA (Ų) ~30–40 (fewer polar groups) ~90–100 (three hydroxyl groups) 61.77
Hydrogen Bonding 0–1 donors (phenyl group nonpolar) 3 donors, 4 acceptors 1 donor, 3 acceptors

Notes:

  • Molecular Weight : Selenium’s atomic mass (~79) increases the target compound’s weight compared to oxygen analogs.
  • XlogP : The phenyl group and selenium likely elevate lipophilicity, enhancing membrane permeability but reducing solubility.
  • PSA : Lower polar surface area compared to hydroxyl-rich benzopyran derivatives suggests better bioavailability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2H-1-Benzoselenin, 3,4-dihydro-4-phenyl-, and how do reaction conditions influence yield and purity?

  • Methodology : While direct synthetic protocols for this selenin derivative are scarce in the literature, analogous pathways for benzopyran derivatives (e.g., cyclization of substituted phenols with aldehydes or ketones) can be adapted. For selenium incorporation, selenation reagents like NaHSe or SeO₂ may replace oxygen-based intermediates .
  • Key Considerations : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to stabilize the selenin ring. Monitor reaction progress via TLC or HPLC, as selenium intermediates may form unstable byproducts .

Q. How can the structural identity of 2H-1-Benzoselenin, 3,4-dihydro-4-phenyl- be confirmed using spectroscopic techniques?

  • Analytical Workflow :

  • NMR : Compare ¹H/¹³C NMR shifts with benzopyran analogs (e.g., 113386-18-8 in ), noting deshielding effects due to selenium’s electronegativity.
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns (e.g., ⁸⁰Se/⁷⁸Se natural abundance).
  • XRD : For crystalline samples, single-crystal X-ray diffraction resolves selenium’s position in the heterocyclic ring .

Q. What safety protocols are critical when handling this compound, given its selenium content?

  • Risk Mitigation : Based on benzopyran safety data (), assume stricter controls for selenium:

  • Use fume hoods (respiratory protection) and nitrile gloves (skin corrosion prevention).
  • Avoid aqueous workups if the compound is moisture-sensitive.
  • Monitor for Se-related toxicity (e.g., selenosis) via workplace air sampling .

Advanced Research Questions

Q. How does the selenium atom in the benzoselenin core influence its electronic properties compared to oxygenated benzopyrans?

  • Computational Analysis : Perform DFT calculations to compare HOMO/LUMO levels and aromaticity. Selenium’s larger atomic radius and polarizability may reduce ring strain but increase nucleophilicity at the 1-position. Reference benzopyran-4-one analogs (e.g., 350982-20-6 in ) for benchmarking .
  • Experimental Validation : Cyclic voltammetry to assess redox behavior, and UV-Vis spectroscopy to track π→π* transitions altered by selenium .

Q. What strategies can resolve contradictions in reported reactivity data for benzoselenin derivatives?

  • Case Study : If literature conflicts exist (e.g., catalytic vs. inhibitory effects), conduct controlled experiments:

  • Vary substituents (e.g., electron-withdrawing groups at the 4-phenyl position).
  • Use kinetic studies (e.g., Arrhenius plots) to isolate temperature-dependent pathways.
  • Cross-validate with computational docking studies (e.g., selenium’s role in binding interactions) .

Q. How can the stability of 2H-1-Benzoselenin, 3,4-dihydro-4-phenyl- under oxidative conditions be quantified?

  • Protocol :

  • Expose the compound to H₂O₂ or O₃ and track degradation via LC-MS.
  • Compare with benzopyran analogs (e.g., 6275-80-5 in ) to assess selenium’s susceptibility to oxidation.
  • Calculate half-life (t₁/₂) under varying pH and light conditions .

Q. What role does stereochemistry play in the biological activity of dihydrobenzoselenin derivatives?

  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis to synthesize enantiomers.
  • Bioactivity Testing : Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) to correlate configuration with potency. Reference flavanone studies (e.g., 6515-37-3 in ) for methodology .

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